3,5-Diamino-4-methylbenzenesulfonic acid
Overview
Description
Synthesis Analysis
The synthesis of benzenesulfonic acid derivatives is illustrated in the first paper, where two structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were synthesized by the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid . This suggests that similar methods could potentially be applied to synthesize 3,5-Diamino-4-methylbenzenesulfonic acid by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of benzenesulfonic acid derivatives is discussed in several papers. For instance, the crystal and molecular-electronic structure of the synthesized isomers were characterized by X-ray single crystal diffraction, revealing that the molecules are organized as molecular crystals with hydrogen bonds of C-H…O type . This information is valuable as it provides a basis for understanding how the molecular structure of 3,5-Diamino-4-methylbenzenesulfonic acid might be analyzed and characterized.
Chemical Reactions Analysis
The papers do not provide specific reactions for 3,5-Diamino-4-methylbenzenesulfonic acid. However, the synthesis of related compounds and their interactions with other chemicals, such as the formation of proton-transfer compounds , can offer insights into the types of chemical reactions that 3,5-Diamino-4-methylbenzenesulfonic acid might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonic acid derivatives are discussed across the papers. For example, the UV-Vis spectroscopic and colorimetric anion detection properties of 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases were investigated, showing that these compounds can act as chemosensors for anions . This suggests that 3,5-Diamino-4-methylbenzenesulfonic acid may also have interesting optical properties and potential applications in sensing technologies.
The crystal structure of 3-(ethoxycarbonyl)-4-hydroxybenzenesulfonic acid sesquihydrate was determined, and the compound was found to form a three-dimensional network through hydrogen bonding . This indicates that the sulfonic acid group plays a significant role in the intermolecular interactions of these compounds, which is likely to be true for 3,5-Diamino-4-methylbenzenesulfonic acid as well.
Scientific Research Applications
Amine-functionalized Metal–Organic Frameworks
- Scientific Field : Materials Science .
- Application Summary : 3,5-Diamino-4-methylbenzenesulfonic acid is used in the synthesis of amine-functionalized metal–organic frameworks (MOFs). These MOFs have attracted attention mainly for CO2 capture .
- Methods of Application : The most widely used method is in situ synthesis, but post-modification and physical impregnation methods are also developed to prepare amine-functionalized MOFs with extremely high CO2 sorption capacity at low pressures .
- Results or Outcomes : Amine-functionalized MOF-based membranes, including pure amine-functionalized MOF membranes and mixed matrix membranes, exhibit excellent CO2/H2, CO2/CH4 and CO2/N2 separation performance .
Synthesis of Polyimide for Gas Separation Applications
- Scientific Field : Chemical Engineering .
- Application Summary : 3,5-Diamino-4-methylbenzenesulfonic acid is used in the synthesis of a sulfonic acid-functionalized trimethyl-substituted polyimide by reacting 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) and 3,5-diamino-2,4,6-trimethylbenzenesulfonic acid (TrMSA) .
- Methods of Application : The synthesis involves the reaction of 6FDA and TrMSA .
- Results or Outcomes : The resulting 6FDA-TrMSA displayed lower gas permeabilities with a commensurate increase in permeability-based gas-pair selectivities. The enhanced CO2/CH4 selectivity of 6FDA-TrMSA was caused exclusively by higher diffusion selectivity, which was promoted by strong hydrogen bonding induced by the -SO3H functionalization .
Fluorescence Sensing of Caffeine in Tea Beverages
- Scientific Field : Food Science .
- Application Summary : 3,5-Diamino-4-methylbenzenesulfonic acid is used as a fluorescent probe for the detection of caffeine in tea infusion and tea beverages .
- Methods of Application : The 3,5-diaminobenzoic acid emits strong fluorescence around 410 nm under the excitation of light at 280 nm .
- Results or Outcomes : This method provides a rapid, selective, and sensitive way to detect caffeine in tea .
Safety And Hazards
properties
IUPAC Name |
3,5-diamino-4-methylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-4-6(8)2-5(3-7(4)9)13(10,11)12/h2-3H,8-9H2,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQWXJDRMKGSFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N)S(=O)(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059162 | |
Record name | Benzenesulfonic acid, 3,5-diamino-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diamino-4-methylbenzenesulfonic acid | |
CAS RN |
98-25-9 | |
Record name | 3,5-Diamino-4-methylbenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonic acid, 3,5-diamino-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Diamino-4-methylbenzenesulfonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43299 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonic acid, 3,5-diamino-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid, 3,5-diamino-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-diaminotoluene-4-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.409 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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